Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17431772
InChI: InChI=1S/C8H11FO2/c1-11-6(10)7-2-3-8(9,4-7)5-7/h2-5H2,1H3
SMILES:
Molecular Formula: C8H11FO2
Molecular Weight: 158.17 g/mol

Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate

CAS No.:

Cat. No.: VC17431772

Molecular Formula: C8H11FO2

Molecular Weight: 158.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate -

Specification

Molecular Formula C8H11FO2
Molecular Weight 158.17 g/mol
IUPAC Name methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate
Standard InChI InChI=1S/C8H11FO2/c1-11-6(10)7-2-3-8(9,4-7)5-7/h2-5H2,1H3
Standard InChI Key HGHUAJBLPVMKNQ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C12CCC(C1)(C2)F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate (C₈H₁₁FO₂) features a bicyclo[2.1.1]hexane core, a strained hydrocarbon system comprising two fused rings: a cyclopropane and a cyclobutane. The fluorine atom occupies the 4-position, while the methyl carboxylate group is attached to the 1-position (Figure 1). This arrangement imposes significant steric and electronic effects, influencing reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₁₁FO₂
Molecular Weight158.17 g/mol
IUPAC NameMethyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate
Canonical SMILESCOC(=O)C12CCC(C1)(C2)F
InChI KeyHGHUAJBLPVMKNQ-UHFFFAOYSA-N

The compound’s bicyclic structure enhances rigidity, making it valuable for studying conformational effects in drug design. The fluorine atom introduces electronegativity and hydrogen-bonding potential, which can modulate bioavailability and binding affinity .

Synthesis and Manufacturing

Esterification of Carboxylic Acid Precursors

The most direct synthesis involves esterifying 4-fluorobicyclo[2.1.1]hexane-1-carboxylic acid with methanol under acidic conditions. This method employs catalysts like sulfuric acid or p-toluenesulfonic acid (p-TsOH) to facilitate nucleophilic acyl substitution (Equation 1):

4-Fluorobicyclo[2.1.1]hexane-1-carboxylic acid+CH₃OHH⁺Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate+H₂O[1]\text{4-Fluorobicyclo[2.1.1]hexane-1-carboxylic acid} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate} + \text{H₂O} \quad[1]

Alternative Routes via Pinacol Rearrangement

Recent work by Lee et al. (2024) demonstrates that bicyclic ketones, including derivatives of bicyclo[2.1.1]hexane, can be synthesized via SmI₂-mediated pinacol coupling followed by acid-catalyzed rearrangement (Equation 2) :

Cyclobutanedione derivativeSmI₂Diol intermediateH⁺Bicyclo[2.1.1]hexan-2-one[4]\text{Cyclobutanedione derivative} \xrightarrow{\text{SmI₂}} \text{Diol intermediate} \xrightarrow{\text{H⁺}} \text{Bicyclo[2.1.1]hexan-2-one} \quad[4]

While this method primarily targets ketones, analogous strategies could adapt diazonium or fluorination steps to introduce the fluorine and ester groups.

Applications in Pharmaceutical and Materials Research

Medicinal Chemistry

The compound’s rigidity and fluorination make it a promising scaffold for drug discovery. For example:

  • Bioisosteric Replacement: The bicyclo[2.1.1]hexane system can replace aromatic rings in drug candidates, reducing metabolic susceptibility while maintaining spatial occupancy .

  • Protease Inhibitors: Fluorinated bicyclic esters are explored as inhibitors for enzymes like HIV protease, where the fluorine atom enhances binding through polar interactions.

Materials Science

  • Polymer Additives: The compound’s thermal stability (inferred from analogs in ) suggests utility in high-performance polymers.

  • Liquid Crystals: Rigid bicyclic cores are incorporated into mesogens to tune phase transitions.

Physicochemical Properties and Stability

Spectral Data

While experimental spectra are scarce, computational predictions for related compounds (e.g., 4-fluorobicyclo[2.1.1]hexane-2-carboxylic acid) suggest:

  • ¹H NMR: Peaks at δ 1.2–2.8 ppm for bicyclic protons and δ 3.7 ppm for the methoxy group .

  • ¹³C NMR: Carboxylate carbon at δ 170–175 ppm .

Stability and Reactivity

The ester group is susceptible to hydrolysis under basic conditions, while the fluorine atom resists nucleophilic displacement due to the bicyclic framework’s steric protection.

Recent Research and Future Directions

Synthetic Innovations

Lee et al. (2024) highlighted the utility of pinacol rearrangements for bicyclo[2.1.1]hexane synthesis, suggesting that similar strategies could optimize yields for fluorinated esters .

Biological Evaluations

Although no direct studies on this compound exist, analogs like methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate exhibit moderate bioactivity, warranting further exploration .

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